Methyl 6-bromo-4-chloronicotinate
Description
Significance of Nicotinic Acid Derivatives in Synthetic Chemistry and Allied Fields
Nicotinic acid and its derivatives are fundamental scaffolds in organic synthesis. sci-hub.se Their pyridine (B92270) ring system, a six-membered heterocycle containing a nitrogen atom, offers unique electronic properties and serves as a versatile platform for constructing more complex molecular architectures. These derivatives are not merely synthetic curiosities; they are integral components of many biologically active compounds. researchgate.netchemistryjournal.net For instance, they form the core of various pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. researchgate.netnih.gov The ability to modify the nicotinic acid structure, particularly through the introduction of various functional groups, allows chemists to fine-tune the properties of the resulting molecules, leading to the development of new drugs and materials with enhanced efficacy and novel functionalities. researchgate.netchemistryjournal.net
The applications of nicotinic acid derivatives are diverse. They have been investigated for their potential in treating a range of conditions, including cardiovascular diseases, Alzheimer's disease, and even certain types of cancer. researchgate.netchemistryjournal.net In the realm of materials science, these compounds are being explored for the development of novel polymers and functional materials with tailored electronic and optical properties.
Overview of Halogenation Strategies in Heterocyclic Synthesis
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into heterocyclic compounds, a process known as halogenation, is a cornerstone of synthetic organic chemistry. nih.gov Halogenated heterocycles are crucial intermediates, as the halogen atoms can be readily replaced by other functional groups through various cross-coupling reactions, enabling the construction of a vast library of new compounds. rsc.org
Positioning Methyl 6-bromo-4-chloronicotinate within the Landscape of Advanced Pyridine Chemistry
This compound stands out as a particularly valuable building block in the field of advanced pyridine chemistry. Its structure is characterized by a pyridine ring substituted with a methyl ester group at the 3-position, a chlorine atom at the 4-position, and a bromine atom at the 6-position. This unique arrangement of functional groups provides a wealth of opportunities for synthetic transformations.
The presence of two different halogen atoms, bromine and chlorine, at distinct positions allows for selective and sequential reactions. The differential reactivity of the carbon-bromine and carbon-chlorine bonds enables chemists to introduce different functional groups at each position in a controlled manner. This "orthogonality" is a powerful tool for the efficient synthesis of highly substituted and complex pyridine derivatives.
The methyl ester group further enhances the synthetic utility of this compound. It can be easily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, such as amides or alcohols, providing additional handles for molecular elaboration. The strategic placement of these three functional groups makes this compound a highly sought-after intermediate for the synthesis of novel pharmaceuticals and other functional molecules. For instance, it has been utilized as a key intermediate in the development of inhibitors for TNFα and IRAK4, proteins associated with inflammatory diseases. chemicalbook.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1256789-73-7 chemsrc.comsigmaaldrich.comallbiopharm.com |
| Molecular Formula | C₇H₅BrClNO₂ chemsrc.comfishersci.co.uk |
| Molecular Weight | 250.48 g/mol fishersci.co.ukchemscene.com |
| Appearance | Solid fishersci.co.uk |
| Melting Point | 76°C to 79°C fishersci.co.uk |
| Boiling Point | 301.9 ± 37.0 °C at 760 mmHg chemsrc.com |
| Density | 1.7 ± 0.1 g/cm³ chemsrc.com |
| Flash Point | 136.4 ± 26.5 °C chemsrc.com |
| Purity | ≥98% chemsrc.comchemscene.com |
This data is compiled from multiple sources and represents typical values.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-4-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASAUSJELNJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744293 | |
| Record name | Methyl 6-bromo-4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256789-73-7 | |
| Record name | 3-Pyridinecarboxylic acid, 6-bromo-4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256789-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of Methyl 6 Bromo 4 Chloronicotinate
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in methyl 6-bromo-4-chloronicotinate is electron-deficient, a characteristic enhanced by the ester group at the C3 position. This electronic profile makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the ring, leading to the displacement of one of the halogen atoms.
The two halogen substituents, a chlorine atom at C4 and a bromine atom at C6, offer differential reactivity towards nucleophiles. The outcome of the substitution is influenced by the nature of the nucleophile and the specific reaction conditions employed.
The introduction of amino groups onto the pyridine scaffold can be achieved through nucleophilic substitution of one of the halogens. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are effective for forming C-N bonds with halo-esters like this compound. rsc.org These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an amine with the halogenated pyridine ring. rsc.org The reaction conditions can be tuned to favor substitution at a specific position, although selective displacement of the more reactive halogen is common.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Halo-esters
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Palladium-based (e.g., Pd(dba)₂, Pd(OAc)₂) | rsc.org |
| Ligand | Phosphine-based (e.g., Xantphos, BINAP) | rsc.org |
| Base | Cs₂CO₃, K₃PO₄ | rsc.org |
| Solvent | Toluene, Dioxane, DME | rsc.org |
| Temperature | 60–120 °C | rsc.org |
The displacement of a halide by an oxygen-based nucleophile, such as an alkoxide or aryloxide, is a fundamental SNAr transformation. In the case of this compound, this reaction would yield the corresponding 4-alkoxy/aryloxy or 6-alkoxy/aryloxy derivatives. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the bromine at C6 due to the stronger activation by the para-ester group and the ortho-ring nitrogen. This regioselectivity allows for the selective synthesis of 4-ether derivatives. Copper-catalyzed methods have also been employed for the alkoxylation of similar heterocyclic compounds. beilstein-journals.org
The cyano group can be introduced onto the pyridine ring by displacing a halogen atom. Non-toxic cyanation methods using nickel catalysis have been developed for various aryl halides. nih.gov These reactions can utilize acetonitrile (B52724) as the cyanide source, proceeding through a C-CN bond cleavage mechanism. nih.gov For this compound, such a reaction would likely lead to the substitution of the more reactive chlorine at the C4 position, yielding methyl 6-bromo-4-cyanonicotinate.
Table 2: Conditions for Nickel-Catalyzed Cyanation of Aryl Halides
| Component | Example | Source |
|---|---|---|
| Catalyst System | Ni(MeCN)₆₂, 1,10-phenanthroline | nih.gov |
| Reductant | 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me₄-DHP) | nih.gov |
| Cyanide Source | Acetonitrile (Solvent) | nih.gov |
| Temperature | 80–100 °C | nih.gov |
The regioselectivity of SNAr reactions on this compound is a critical aspect of its chemistry. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this complex determines the rate and position of the nucleophilic attack.
For this molecule, the chlorine atom at C4 is positioned para to the electron-withdrawing methyl ester and ortho to the ring nitrogen. The bromine at C6 is ortho to the nitrogen. Both positions are activated; however, the C4 position benefits from resonance stabilization involving both the nitrogen atom and the ester group, which can more effectively delocalize the negative charge of the Meisenheimer intermediate. This makes the C4 position the more electrophilic center and thus more susceptible to nucleophilic attack. masterorganicchemistry.com Therefore, in SNAr reactions, the selective displacement of the chlorine atom at C4 is generally favored over the bromine atom at C6. researchgate.net
Displacement of Halogens by Various Nucleophiles
Organometallic Cross-Coupling Reactions
In contrast to nucleophilic aromatic substitution, organometallic cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, are governed by different reactivity principles. uni-muenchen.desci-hub.st These reactions typically involve the oxidative addition of a transition metal catalyst (most commonly palladium) into the carbon-halogen bond. sci-hub.st
In this context, the carbon-bromine (C-Br) bond is weaker and more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond. Consequently, organometallic cross-coupling reactions on this compound can be performed with high regioselectivity at the C6 position, leaving the C4 chlorine atom intact. This orthogonal reactivity allows for the stepwise functionalization of the molecule. For instance, a Suzuki coupling could be used to introduce an aryl or heteroaryl group at the C6 position, followed by a subsequent nucleophilic substitution at the C4 position.
Table 3: Regioselectivity in Major Reaction Classes
| Reaction Type | More Reactive Position | Bond Involved | Rationale | Source |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C4 | C-Cl | Greater stabilization of Meisenheimer intermediate by ester and N-atom. | masterorganicchemistry.com |
| Organometallic Cross-Coupling | C6 | C-Br | Lower bond dissociation energy of C-Br bond facilitates oxidative addition. | sci-hub.st |
Ester Hydrolysis and Transesterification
The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation.
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. google.com This reaction is useful for modifying the ester group to alter the physical or biological properties of the molecule. For instance, conversion to a different ester might be necessary to improve solubility or to introduce a specific functional group.
Functional Group Interconversions on the Nicotinate (B505614) Moiety
The ester group in this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid like aluminum chloride. google.com The resulting hydroxymethyl group can then be used in a variety of subsequent chemical transformations.
The nitrogen atom of the pyridine ring in this compound can undergo alkylation to form a pyridinium (B92312) salt. acs.org This reaction typically involves treatment with an alkyl halide. N-alkylation can significantly alter the electronic properties of the pyridine ring, potentially influencing the reactivity of the halogen substituents and the ester group. monash.edu It can also be a key step in the synthesis of compounds with specific biological activities. monash.edu For instance, N-methylation is a known strategy in medicinal chemistry to enhance properties like lipophilicity and metabolic stability. monash.edu
Applications of Methyl 6 Bromo 4 Chloronicotinate in Advanced Materials and Fine Chemical Synthesis
Role as a Key Intermediate in Organic Synthesis
The primary application of Methyl 6-bromo-4-chloronicotinate is as a key intermediate or building block in multi-step organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This control is fundamental in constructing complex molecular architectures.
Chemists can selectively react at the more reactive C-Br bond while leaving the C-Cl bond intact for a subsequent transformation. This sequential reactivity is a powerful tool for creating diverse molecular scaffolds. For instance, this compound is used in the development of potential therapeutic agents, such as TNFα and IRAK4 inhibitors. chemicalbook.com The core structure provided by this nicotinate (B505614) derivative is elaborated through various chemical reactions to produce the final, biologically active molecules.
A patent describing the synthesis of pyrazolo[1,5-a]pyridine (B1195680) compounds, which have applications in medicine, details reactions involving similar halogenated pyridine (B92270) precursors. google.com In these processes, intermediates undergo coupling reactions where the halogen atoms are replaced by other functional groups to build the target molecule, illustrating the type of transformations for which this compound is designed.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1256789-73-7 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Melting Point | 68-71 °C |
| Boiling Point | 301.9 ± 37.0 °C at 760 mmHg |
| Physical Form | Solid |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Precursor to Functional Materials
The same reactivity that makes this compound valuable in organic synthesis also positions it as a precursor for a variety of functional materials. Chemical suppliers categorize it as a "Material Building Block," underscoring its role in materials science. bldpharm.com
In polymer science, monomers with multiple reactive sites are essential for creating cross-linked or complex polymer architectures. This compound can serve as such a monomer. It can be incorporated into polymer chains via reactions at its halogenated sites. The resulting polymers can exhibit enhanced thermal stability, flame retardancy, or specific electronic properties due to the presence of the halogenated pyridine moiety.
While direct research findings on its specific use in organic electronics are not prevalent in the public domain, related halogenated aromatic compounds are foundational in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine ring system and reactive handles are suitable for building the conjugated systems necessary for charge transport in these devices.
The incorporation of this compound into larger molecules can yield specialty chemicals with tailored properties. When integrated into coating formulations, the resulting materials can benefit from the inherent properties of the pyridine structure. Pyridine-containing polymers are known to have good adhesion to metal surfaces, and the presence of halogens can increase the coating's resistance to environmental degradation. A related compound, 6-bromo-2-chloronicotinic acid, is noted for its use in developing advanced materials like polymers and coatings where it enhances durability and functionality.
Building Block for Dyes and Pigments
The synthesis of high-performance organic pigments often relies on building blocks that contain halogenated aromatic or heteroaromatic rings. These halogens act as reactive sites for constructing large, conjugated chromophores, which are the parts of a molecule responsible for color. Chemical suppliers list the isomeric compound, Methyl 4-bromo-6-chloronicotinate, as a material building block for organic pigments. bldpharm.com This indicates that the 6-bromo-4-chloro isomer is also suitable for such applications. The electron-withdrawing nature of the pyridine ring and the substituents can be used to fine-tune the electronic properties of the final pigment, thereby adjusting its color and stability.
Table 2: Applications Overview
| Application Area | Role of this compound | Potential Outcome |
|---|---|---|
| Organic Synthesis | Key intermediate with differentially reactive sites. chemicalbook.com | Synthesis of complex molecules like pharmaceutical inhibitors. chemicalbook.com |
| Polymer Science | Functional monomer for specialty polymers. bldpharm.com | Polymers with enhanced thermal stability or specific electronic properties. |
| Advanced Coatings | Additive or precursor for coating resins. | Improved adhesion and durability of coatings. |
| Dyes and Pigments | Building block for large conjugated systems. bldpharm.com | Creation of stable, high-performance organic pigments. |
Spectroscopic and Computational Analysis of Methyl 6 Bromo 4 Chloronicotinate and Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for elucidating the precise arrangement of atoms and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. magritek.com
¹H NMR: In the ¹H NMR spectrum of a related compound, methyl 4-bromocrotonate, distinct peaks are observed that correspond to the different protons in the molecule. For example, the chemical shifts (δ) are reported in parts per million (ppm) and show characteristic splitting patterns (J-coupling) due to the interactions between neighboring protons. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. libretexts.org For instance, carbons in different functional groups such as C-C, C-O, C=C, and C=O bonds resonate at distinct chemical shift ranges. libretexts.org
DEPT: DEPT experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which can sometimes be ambiguous in a standard ¹³C NMR spectrum. magritek.com
Table 1: Representative NMR Data for Analogous Structures
| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.00 - 8.50 | Doublet, Singlet | 7.3 - 15.3 | Aromatic Protons |
| ¹H | 3.70 - 4.10 | Singlet | - | Methyl Protons (-OCH₃) |
| ¹³C | 160 - 170 | Singlet | - | Carbonyl Carbon (C=O) |
| ¹³C | 120 - 155 | Singlet | - | Aromatic Carbons |
| ¹³C | 50 - 60 | Singlet | - | Methyl Carbon (-OCH₃) |
Note: Data is generalized based on typical values for similar nicotinic acid derivatives and may not represent exact values for Methyl 6-bromo-4-chloronicotinate.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. smolecule.com The IR spectrum of a compound reveals characteristic absorption bands corresponding to specific bond types. For a similar compound, methyl 5-bromo-6-chloronicotinate, the IR spectrum was recorded using an ATR-Neat technique. nih.gov
Key vibrational frequencies for nicotinate (B505614) derivatives typically include:
C=O stretching: A strong absorption band is expected in the range of 1700-1730 cm⁻¹ for the ester carbonyl group.
C-O stretching: Bands corresponding to the C-O single bond of the ester are usually found in the 1100-1300 cm⁻¹ region.
Aromatic C=C and C=N stretching: These vibrations appear in the 1400-1600 cm⁻¹ region.
C-H stretching: Aromatic and methyl C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C-Cl and C-Br stretching: These vibrations typically appear in the lower frequency region of the spectrum, generally below 800 cm⁻¹.
Table 2: Typical IR Absorption Frequencies for Nicotinate Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | 1700 - 1730 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Medium to Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Methyl) | 2850 - 2960 | Medium to Weak |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (ESI-MS, LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, while liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov These methods are essential for determining the molecular weight and fragmentation pattern of a compound. smolecule.com
For this compound (C₇H₅BrClNO₂), the expected molecular weight is approximately 250.48 g/mol . cymitquimica.com In ESI-MS, the compound would likely be observed as a protonated molecule [M+H]⁺ in positive ion mode or as a deprotonated molecule [M-H]⁻ in negative ion mode. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) would be a key identifier in the mass spectrum. LC-MS/MS can provide further structural information through fragmentation analysis of the parent ion. researchgate.netnih.gov
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λ_max) are related to the presence of chromophores, which are parts of the molecule that absorb light. For aromatic and heteroaromatic compounds like nicotinate derivatives, π to π* and n to π* transitions are typically observed. The specific wavelengths of absorption can be influenced by the substituents on the pyridine (B92270) ring. The study of electronic absorption spectra can be further enhanced by time-dependent density functional theory (TD-DFT) calculations. growingscience.com
Quantum Chemical Calculations and Computational Chemistry
Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties (HOMO-LUMO analysis)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
Molecular Structure Optimization: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to determine the optimized geometry of this compound, providing theoretical bond lengths and angles. semanticscholar.org
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. growingscience.com The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. growingscience.comnih.gov
Global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. growingscience.com A negative chemical potential is indicative of a stable molecule. growingscience.com
Table 3: Calculated Quantum Chemical Parameters for a Representative Molecule
| Parameter | Description | Typical Value Range |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3 to 5 eV |
| Chemical Potential (μ) | Tendency of electrons to escape | Negative values indicate stability |
| Hardness (η) | Resistance to change in electron distribution | Higher values indicate greater stability |
Note: These are generalized values and the actual calculated values for this compound would depend on the specific level of theory and basis set used in the DFT calculations.
Prediction of Spectroscopic Parameters
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. By calculating the electronic ground state and vibrational frequencies, it is possible to forecast parameters for various spectroscopic methods.
Theoretical studies on analogous compounds, such as ethyl-6-chloronicotinate, have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net These calculations yield optimized molecular geometries, including bond lengths and angles, which are generally in good agreement with experimental data from X-ray crystallography. researchgate.net For instance, the calculated C-Cl bond length in a related chlorinated pyridine ring was 1.758 Å, which compares favorably with experimental values. researchgate.net
The prediction of vibrational spectra (Infrared and Raman) is a key output. For substituted nicotinic acid derivatives, calculated vibrational wavenumbers, after appropriate scaling, show excellent correlation with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for the assignment of characteristic vibrational modes, such as the C=O stretching of the ester group, C-Cl and C-Br stretching vibrations, and various pyridine ring vibrations.
Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra. researchgate.net The calculated chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, and the predicted electronic transitions (e.g., HOMO-LUMO transitions) provide valuable data that aids in the structural elucidation and interpretation of experimental spectra for compounds like this compound. researchgate.netresearchgate.net
Conformation Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. libretexts.orgscribd.com The stability of these conformers is influenced by factors like steric hindrance and electronic interactions. libretexts.org In this compound, a key conformational feature is the orientation of the methyl ester group relative to the pyridine ring.
Studies on the closely related Methyl 6-chloronicotinate have shown that the molecule is nearly planar, with a very small dihedral angle of 3.34 (14)° between the pyridine ring and the ester group. researchgate.net This planarity suggests a stable conformation with minimal steric hindrance.
The solid-state architecture of these molecules is significantly influenced by weak intermolecular interactions. nih.gov
Hydrogen Bonding: Although lacking strong hydrogen bond donors, molecules like Methyl 6-chloronicotinate can participate in weak C—H···O and C—H···N hydrogen bonds. researchgate.net These interactions, while individually weak, collectively contribute to the stability of the crystal lattice, linking molecules into layered structures. researchgate.net In related structures like cytosinium 6-chloronicotinate, more conventional N-H···O and O-H···O hydrogen bonds dictate the formation of supramolecular sheets. nih.govresearchgate.net
X-ray Diffraction Studies for Solid-State Structure Elucidation
The crystallographic data obtained from such analyses are summarized in detailed tables, providing a clear and concise record of the solid-state structure.
Crystal Data and Structure Refinement for Methyl 6-chloronicotinate
| Parameter | Value |
| Empirical Formula | C₇H₆ClNO₂ |
| Formula Weight | 171.58 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 3.8721 (4) |
| b (Å) | 5.8068 (6) |
| c (Å) | 17.3721 (18) |
| α (°) | 95.563 (9) |
| β (°) | 94.918 (8) |
| γ (°) | 104.657 (9) |
| Volume (ų) | 373.64 (7) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.7107 Å) |
| R-factor | 0.055 |
| Data sourced from Acta Cryst. (2012). E68, o162. researchgate.net |
Medicinal Chemistry and Drug Discovery Applications of Methyl 6 Bromo 4 Chloronicotinate Derivatives
Methyl 6-bromo-4-chloronicotinate as a Building Block for Drug CandidatesCurrent time information in Bangalore, IN.
The utility of this compound as a foundational molecule in drug discovery is well-established. Its structure is a key component in the synthesis of new pharmaceutical agents and biologically active compounds. lookchem.com The term "building block" in drug discovery refers to a chemical fragment or intermediate that can be readily incorporated into a larger, more complex molecule. nih.gov this compound fits this description perfectly, offering a robust nicotinic acid framework that can be systematically modified. lookchem.comsmolecule.com
Its role as a precursor is highlighted in its application for creating compounds aimed at enzyme inhibition or receptor modulation. The presence of both a bromo and a chloro substituent on the pyridine (B92270) ring provides chemists with orthogonal handles for sequential, site-selective reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the systematic construction of compound libraries for screening. This strategic advantage facilitates the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates. The compound serves as an intermediate for a range of potential therapeutics, including those for pharmaceuticals and agrochemicals. lookchem.com
Table 1: Profile of this compound as a Chemical Intermediate
| Property | Description | Source(s) |
|---|---|---|
| CAS Number | 1256789-73-7 | sigmaaldrich.comechemi.com |
| Molecular Formula | C₇H₅BrClNO₂ | sigmaaldrich.com |
| Key Functional Groups | Ester, Bromo, Chloro, Pyridine Ring | |
| Primary Applications | Intermediate for pharmaceuticals and agrochemicals | lookchem.comguidechem.com |
| Reactivity | The bromine and chlorine atoms serve as reactive sites for coupling reactions. | |
Synthesis of Biologically Active Compounds Incorporating the Nicotinate (B505614) Scaffold
The structural features of this compound make it an ideal starting point for synthesizing a variety of complex molecules with significant biological activity.
HIV-1 Integrase Strand Transfer Inhibitorsguidechem.comacs.org
HIV-1 integrase (IN) is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov Integrase strand transfer inhibitors (INSTIs) like Raltegravir, Elvitegravir, and Dolutegravir are key components of modern HIV treatment. nih.govmdpi.com Research has focused on developing new INSTIs to overcome drug resistance. nih.gov
The 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide motif has been identified as a useful platform for developing potent HIV-1 IN inhibitors. acs.org In this context, derivatives of this compound are instrumental. For instance, 6-bromo analogues have been synthesized and transformed into a variety of 6-substituted INSTIs using Sonogashira and Heck coupling reactions. acs.orgnih.gov These reactions target the bromo position to introduce novel substituents designed to enhance efficacy against wild-type and mutant strains of HIV. acs.orgnih.gov One study reported that a 6-methyl 3-propanoate-containing analogue showed a more potent inhibitory profile against a panel of resistant mutants than the clinically successful drug Dolutegravir (DTG). acs.org
A general synthetic route involves using a related bromo-substituted nicotinate derivative, such as Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, as a key intermediate for creating novel inhibitors. google.com
TNFα and IRAK4 Inhibitorsnih.gov
Chronic inflammation is a hallmark of many autoimmune diseases, and key signaling molecules like Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) are central to this process. google.comgoogle.com Inhibiting these targets is a major goal in the development of new anti-inflammatory drugs for conditions like rheumatoid arthritis and inflammatory bowel disease. google.comgoogle.comnih.gov
This compound has been identified as a starting material for the synthesis of compounds that inhibit both TNFα and IRAK4. chemicalbook.com The development of IRAK4 inhibitors often involves creating 2,4-diaminopyrimidine (B92962) derivatives. nih.gov While some syntheses start from the related methyl 4,6-dichloronicotinate or methyl 4,6-dibromonicotinate, the 6-bromo-4-chloro structure is similarly suited for the necessary chemical transformations, such as palladium-catalyzed coupling reactions, to build the final inhibitor scaffold. google.comgoogleapis.com The inhibition of IRAK4 can block signaling from Toll-like receptors (TLRs) and the IL-1 receptor family, thereby reducing the production of inflammatory cytokines. google.com
Modulators of G-protein Coupled Receptors (GPCRs)google.com
G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets in the human genome. They are involved in a vast number of physiological processes, and their modulation can treat a wide range of diseases.
The related compound, Methyl 6-chloronicotinate, has been explicitly identified as a key intermediate in the synthesis of GPCR modulators. researchgate.net Aniline derivatives have been coupled with methyl 6-chloronicotinate to produce nicotinate compounds that serve as precursors for potential Retinoid-X-Receptor (RXR) selective agonists. mdpi.com Given the similar reactivity, this compound provides an alternative and potentially advantageous starting point for creating libraries of GPCR-targeted compounds, allowing for diverse functional groups to be introduced at the 6-position via cross-coupling chemistry.
Compounds for Abnormal Cell Proliferation (e.g., Anti-cancer Agents)bldpharm.com
The search for novel anti-cancer agents is a continuous effort in medicinal chemistry. Halogenated organic compounds are a rich source of cytotoxic agents. nih.gov Research has shown that introducing bromine into a molecular structure can increase its cytotoxic potential. nih.gov
Derivatives of this compound are valuable in this area. For example, the related compound 5-Bromo-4-chloronicotinaldehyde serves as an intermediate in the synthesis of novel anticancer agents with activity against melanoma and colorectal cancer. Furthermore, quinazoline (B50416) derivatives, known for their anticancer properties, have been synthesized from bromo-substituted precursors like 5-bromoanthranilic acid. nih.gov The synthesis of Akt inhibitors, which target a key signaling pathway in cancer cell proliferation and survival, has been achieved using the closely related starting material methyl 4-(bromomethyl)-6-chloronicotinate. lookchem.comgoogle.com These examples underscore the potential of the bromo-chloro-nicotinate scaffold in developing new therapies for abnormal cell proliferation.
Table 2: Examples of Cancer-Related Targets and Precursors
| Target/Compound Class | Related Precursor Mentioned in Research | Therapeutic Relevance | Source(s) |
|---|---|---|---|
| General Anticancer Agents | 5-Bromo-4-chloronicotinaldehyde | Activity against melanoma, colorectal cancer | |
| Akt Inhibitors | Methyl 4-(bromomethyl)-6-chloronicotinate | Inhibition of cancer cell proliferation and survival | google.com |
Agrochemicals and Pesticide IntermediatesCurrent time information in Bangalore, IN.chemicalbook.com
Beyond pharmaceuticals, this compound and its close relatives are important intermediates in the agrochemical industry. lookchem.comguidechem.com They serve as building blocks for the synthesis of effective pesticides and herbicides. guidechem.com
For instance, a synthetic pathway starting from methyl 6-chloronicotinate is used to produce pyrazole (B372694) oxime ether derivatives. mdpi.com This process involves an initial nucleophilic substitution, followed by reduction and chlorination to create a key intermediate, which is then used to build the final pesticide molecules. mdpi.com These resulting compounds have demonstrated strong insecticidal properties against various agricultural pests. mdpi.com The bromo- and chloro-substituents on the pyridine ring of this compound make it a versatile starting material for creating a diverse range of agrochemicals with tailored biological activities. smolecule.com
Structure-Activity Relationship (SAR) Studies of Nicotinate Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of nicotinic acid and its esters, like this compound, SAR studies have revealed critical insights into the functional roles of different substituents on the pyridine ring, guiding the design of more potent and selective therapeutic agents.
Research into novel nicotinate derivatives has demonstrated that modifications at various positions on the pyridine ring significantly impact their biological efficacy. For instance, in a series of α-carboline derivatives synthesized from methyl 6-chloronicotinate, the substituents at the N-9 position of the α-carboline scaffold were found to be crucial for antiproliferative activity against cancer cells. nih.gov While an unsubstituted benzyl (B1604629) group at the N-9 position resulted in an inactive compound, the introduction of a methoxy (B1213986) group on the benzyl ring led to moderate activity. nih.gov Specifically, compounds with a 2- or 3-methoxybenzyl moiety showed improved potency, whereas a 4-methoxybenzyl group rendered the compound inactive. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the substituent and its position.
Further SAR exploration in another series of nicotinate derivatives identified as cyclooxygenase (COX-2) inhibitors revealed important structural requirements for activity and selectivity. nih.gov Two series of compounds derived from nicotinic acid showed potent COX-2 inhibitory activity. nih.gov The most promising compounds from these studies, which demonstrated selectivity indices significantly higher than the reference drug celecoxib (B62257), were further investigated, revealing that specific substitutions are key to their enhanced biological profile. nih.gov
In the development of antibacterial agents, novel arylazo nicotinate derivatives were synthesized and their SAR was investigated. researchgate.net The study found that all the tested arylazo nicotinate compounds were highly effective against both gram-negative (E. coli) and gram-positive (B. subtilis) bacterial strains, indicating that the core nicotinate structure is a viable scaffold for developing broad-spectrum antibacterial agents. researchgate.net
The table below summarizes the SAR findings for a series of 3,9-substituted α-carboline derivatives, illustrating the impact of substitutions on their cytotoxic activity against various cancer cell lines.
| Compound | N-9 Substituent | IC₅₀ (µM) vs. HL-60 | IC₅₀ (µM) vs. COLO 205 | IC₅₀ (µM) vs. Hep3B | IC₅₀ (µM) vs. H460 |
| 6 | Benzyl | > 50 | > 50 | > 50 | > 50 |
| 7 | 2-Methoxybenzyl | 4.0 | 38.2 | 43.1 | 25.4 |
| 8 | 3-Methoxybenzyl | 12.1 | 20.3 | 25.1 | 15.6 |
| 9 | 4-Methoxybenzyl | > 50 | > 50 | > 50 | > 50 |
| 11 | 2-Chlorobenzyl | 0.3 | 0.49 | 0.7 | 0.8 |
| Data sourced from a study on the synthesis and biological evaluation of novel 3,9-substituted α-carboline derivatives as anticancer agents. nih.gov |
Similarly, studies on thioalkyl derivatives of pyridine have shown that functional groups at the 6-position of the nicotinate ring are critical for psychotropic activity. nih.gov Derivatives with a 6-pyrrolidin-1-yl group demonstrated significant anxiolytic and sedative effects. nih.gov
Exploration of Pharmacological Properties and Mechanisms of Action
The pharmacological applications of this compound derivatives are diverse, spanning anti-inflammatory, anticancer, antidiabetic, and neuropsychiatric activities. The mechanism of action often involves the specific inhibition of key enzymes or the modulation of cellular receptors.
Anti-inflammatory and Autoimmune Applications: One of the noted applications for compounds derived from this scaffold is as inhibitors of Tumor Necrosis Factor α (TNFα) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). chemicalbook.com Both TNFα and IRAK4 are critical mediators in inflammatory pathways, and their inhibition can ameliorate inflammatory and autoimmune conditions. Furthermore, derivatives of nicotinic acid have been synthesized as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. nih.gov The mechanism involves blocking the active site of the COX-2 enzyme, thereby preventing the synthesis of prostaglandins. Compounds 4c and 4f from one study not only showed COX-2 inhibition equipotent to celecoxib but also demonstrated superior selectivity, suggesting a safer gastric profile. nih.gov These compounds were also found to reduce levels of inflammatory cytokines such as TNF-α and IL-1β. nih.gov Additionally, related bicyclic compounds have been developed as inhibitors of RORgammaT (Retinoid-related orphan receptor gamma t), a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. google.com
Anticancer Activity: In the realm of oncology, derivatives have been developed as modulators of Nicotinate Phosphoribosyltransferase (NAPRT). nih.govmdpi.comresearchgate.net NAPRT is a crucial enzyme in the salvage pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis, which is often upregulated in cancer cells to meet their high metabolic demands. nih.govmdpi.com By inhibiting NAPRT, these compounds can deplete the NAD pool in tumor cells, leading to a therapeutic effect. nih.gov For example, compound 18, a substituted benzimidazole (B57391) derived from nicotinate chemistry, was identified as a noncompetitive inhibitor of NAPRT. nih.govresearchgate.net Conversely, other derivatives like compounds 24, 31, and 32 were found to be the first-ever reported activators of NAPRT, which could be relevant for diseases characterized by NAD decline. nih.govresearchgate.net
Antidiabetic Properties: Nicotinic acid derivatives have also been explored for the treatment of type 2 diabetes. One mechanism of action is the inhibition of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. acs.org By inhibiting these enzymes, the rate of glucose release into the bloodstream is slowed. Mechanistic studies have shown that promising compounds act as noncompetitive inhibitors for both enzymes. acs.org Another approach involves the development of nicotinohydrazide derivatives that act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a central role in glucose metabolism and insulin (B600854) sensitivity. arabjchem.org
Psychotropic Effects: Thioalkyl derivatives of 4-phenylnicotinate have been found to possess significant psychotropic properties. nih.gov These compounds have demonstrated anticonvulsant, sedative, and anxiolytic activities in preclinical models. Notably, certain 6-amino-2-thioalkyl-4-phenylnicotinate derivatives exhibited pronounced anxiolytic activity, in some cases several times more potent than diazepam, alongside significant sedative and antidepressant effects. nih.gov
The table below provides a summary of the pharmacological properties and associated mechanisms of action for various nicotinate derivatives.
| Pharmacological Property | Mechanism of Action | Target | Example Derivative Class |
| Anti-inflammatory | Inhibition of cytokine production/activity | TNFα, IRAK4 | General derivatives chemicalbook.com |
| Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis | COX-2 | Nicotinic acid amides/esters nih.gov |
| Autoimmune Disease Treatment | Inhibition of Th17 cell differentiation | RORgammaT | Tetrahydronaphthyridine derivatives google.com |
| Anticancer | Inhibition of NAD biosynthesis | NAPRT | Substituted benzimidazoles nih.govresearchgate.net |
| Antidiabetic | Inhibition of carbohydrate digestion | α-amylase, α-glucosidase | Nicotinic acid derivatives acs.org |
| Antidiabetic | Improvement of insulin sensitivity | PPAR-γ | Tetrahydrobenzo[d]thiazole nicotinohydrazides arabjchem.org |
| Anxiolytic/Sedative | Not fully elucidated | CNS targets | 6-cycloamino-2-thioalkyl-4-phenylnicotinates nih.gov |
Analytical Methodologies for the Characterization and Quantification of Methyl 6 Bromo 4 Chloronicotinate
Chromatographic Techniques
Chromatography is the cornerstone for the separation, identification, and quantification of Methyl 6-bromo-4-chloronicotinate from reaction mixtures and for purity assessment. The choice of technique depends on the compound's volatility and polarity, as well as the analytical objective.
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. Its high resolution makes it ideal for separating the target compound from structurally similar impurities.
Detailed Research Findings: While specific GC methods for this compound are not extensively detailed in public literature, robust methods have been developed for analogous dihalonicotinic acid methyl esters. uark.edu A study on a mixture of six such esters, including methyl 5-bromo-6-chloronicotinate and methyl 5-bromo-2-chloronicotinate, demonstrated the effectiveness of GC. uark.edu These methods are directly applicable to this compound. A typical GC system would employ a capillary column, such as a 5% phenylmethylpolysiloxane (DB-5 or similar), which separates compounds based on their boiling points and polarity. uark.eduuni-muenchen.de
For quantitative analysis, a flame ionization detector (FID) is commonly used due to its reliability and broad applicability to organic compounds. amazonaws.com The temperature program is optimized to ensure good peak shape and resolution, typically starting at a lower temperature and ramping up to elute the compound and any higher-boiling impurities. amazonaws.com For unequivocal identification, GC is often coupled with Mass Spectrometry (GC-MS). This allows for the determination of the compound's retention time and its mass spectrum, which provides a unique fragmentation pattern confirming its identity. uark.edu In the analysis of related dihalonicotinates, GC-MS was crucial for confirming the identity of each ester and ensuring that no side reactions, such as halogen displacement, occurred during sample preparation. uark.edu
| Parameter | Typical Value/Condition | Source |
| Column | 5% Phenylmethylpolysiloxane (e.g., DB-5) | uark.eduuni-muenchen.de |
| Injector | Split/Splitless | amazonaws.com |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | uark.eduamazonaws.com |
| Temperature Program | Initial hold, then ramp (e.g., 60°C to 250°C at 15°C/min) | amazonaws.com |
| Detection Limit | ~1 ng/µL for similar compounds | uark.edu |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of less volatile or thermally sensitive compounds. It is particularly valuable for purity assessment of this compound.
Detailed Research Findings: Commercial suppliers often use HPLC to determine the purity of batches of halogenated nicotinates, with assays for similar compounds like methyl 5-bromo-6-chloronicotinate specifying a purity of >97.5% by HPLC. thermofisher.combiosynce.com The most common mode for this type of analysis is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. uni-muenchen.deacs.org
A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure good peak shape for the pyridine-based compound. acs.orggoogle.com Detection is usually performed using a diode-array detector (DAD) or a UV detector set at a wavelength where the compound exhibits strong absorbance. uni-muenchen.deacs.org This setup allows for the separation of the main compound from polar impurities (which elute earlier) and nonpolar impurities (which elute later), enabling accurate quantification of purity.
| Parameter | Typical Value/Condition | Source |
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 3.5 µm) | acs.org |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | acs.orggoogle.com |
| Flow Rate | Gradient or isocratic, e.g., 0.5-1.5 mL/min | N/A |
| Detector | Diode-Array Detector (DAD) or UV-Vis | uni-muenchen.deacs.org |
| Purity Assay | Typically >95% for commercial grades | thermofisher.comsigmaaldrich.com |
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hybrid technique is indispensable for identifying trace-level impurities and confirming the structure of reaction products in complex matrices.
Detailed Research Findings: LC-MS is a key tool in the development of synthetic routes involving nicotinic acid derivatives. google.comacs.org For this compound and its analogs, LC-MS is used to identify molecular ion peaks and fragmentation patterns to validate the structure. Analytical methods often employ a reversed-phase C18 column coupled to a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer. acs.org Electrospray ionization (ESI) is a common ionization source used in positive mode, which would protonate the nitrogen on the pyridine (B92270) ring, yielding a prominent [M+H]+ ion. This allows for the confirmation of the molecular weight (250.48 g/mol ) of the target compound. acs.org The high sensitivity of LC-MS also enables the detection and identification of byproducts from synthesis, such as those arising from hydrolysis of the ester or from di-halogenated side reactions.
Purity Assessment and Impurity Profiling
The purity of this compound is critical for its use as a chemical intermediate. Commercial batches are typically available with purities of 98% or higher. sigmaaldrich.com Purity is assessed using the chromatographic techniques described above, primarily HPLC and GC.
Detailed Research Findings: Impurity profiling involves the identification and quantification of all minor components in the sample. Potential impurities in this compound can originate from starting materials, side reactions, or degradation. Common impurities may include:
Starting Materials: Unreacted 6-chloronicotinic acid or related precursors. nih.gov
Hydrolysis Products: 6-bromo-4-chloronicotinic acid, formed by the hydrolysis of the methyl ester group.
Isomeric Impurities: Positional isomers such as Methyl 4-bromo-6-chloronicotinate, which may form depending on the synthetic route. bldpharm.com
Over-reaction Products: Di-brominated species if the bromination step is not carefully controlled.
LC-MS is particularly effective for impurity profiling, as it can provide molecular weight information for unknown peaks, aiding in their structural elucidation. For example, in the analysis of a related compound, LC-MS was proposed to identify di-brominated byproducts.
Development of Analytical Methods for Reaction Monitoring
Developing robust analytical methods is crucial for monitoring the progress of reactions that synthesize or consume this compound. This allows for the optimization of reaction conditions such as temperature, time, and reagent stoichiometry.
Detailed Research Findings: Both GC and HPLC can be adapted for reaction monitoring. Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed. For instance, the synthesis of related nicotinates is often monitored by observing the consumption of the starting material (e.g., methyl 6-chloronicotinate) and the formation of the product. nih.gov
A study focused on developing a GC method for a mixture of dihalonicotinic acids demonstrated that a diazomethane (B1218177) esterification procedure resulted in a quantitative conversion suitable for analytical method development. uark.edu This allowed for the creation of calibration curves with excellent linearity, enabling the precise quantification of each component in a mixture. uark.edu Such a method could be readily developed for reactions involving this compound to track its formation or consumption with high accuracy. LC-MS is also frequently used to monitor complex reactions, providing rapid confirmation of product formation and detection of intermediates and byproducts in real-time. google.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 6-bromo-4-chloronicotinate to improve yield and purity?
- Methodological Answer : Optimization involves evaluating reaction conditions such as temperature, solvent choice (e.g., 1,4-dioxane), and catalysts (e.g., PdCl₂(dcpf) for cross-coupling reactions). Purification techniques like column chromatography or recrystallization can enhance purity. Comparative studies with halogenated analogs (e.g., 6-bromo-4-chloronicotinaldehyde) suggest that adjusting stoichiometry of bromine/chlorine precursors improves regioselectivity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C6, chlorine at C4) via chemical shifts and coupling patterns. For example, the aldehyde proton in analogs like 6-bromo-4-chloronicotinaldehyde appears as a singlet near δ 9.8 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 265.91 for C₇H₅BrClNO₂) and fragmentation patterns .
- X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving bond angles and halogen interactions. For derivatives, OLEX2 integrates data visualization and refinement workflows .
Advanced Research Questions
Q. How do the positions of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing effects of bromine (C6) and chlorine (C4) activate the pyridine ring for nucleophilic substitution or Suzuki-Miyaura couplings. Comparative studies with 6-bromo-5-nitronicotinate show that the nitro group further enhances electrophilicity at C4. Reactivity can be quantified via Hammett constants (σₚ values: Br = +0.26, Cl = +0.23) or DFT-calculated Fukui indices .
Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they correlate with experimental observations?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior. For example, the LUMO of brominated nicotinates is typically localized on the pyridine ring, facilitating nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., C5 position) for reaction planning. Validation via experimental IR/Raman spectra ensures accuracy .
Q. How can crystallographic data refinement tools like SHELXL enhance the accuracy of structural determinations for this compound derivatives?
- Methodological Answer : SHELXL automates disorder modeling and anisotropic displacement parameters for heavy atoms (Br, Cl). For example, refining a methyl ester derivative may require constraining C-O bond lengths to 1.36 Å. Integration with OLEX2 enables real-time visualization of residual density maps, reducing R-factor discrepancies below 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
